molecular formula C24H18Cl2N2O2S2 B2386846 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 671200-58-1

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B2386846
CAS No.: 671200-58-1
M. Wt: 501.44
InChI Key: ZODFUYHYWBWLRT-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly in the field of oncology.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This is usually achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.

    Attachment of the 3,4-Dichlorophenyl Group: This step involves a nucleophilic substitution reaction where the 3,4-dichlorophenyl group is introduced using a suitable electrophile.

    Formation of the Thioether Linkage: The thioether linkage is formed through a reaction between a thiol and an appropriate electrophile.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of epoxides, while reduction of the carbonyl groups can yield alcohols.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects through the following pathways:

    Inhibition of Enzymes: The compound may inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with various cellular processes, such as DNA replication and repair, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFUYHYWBWLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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